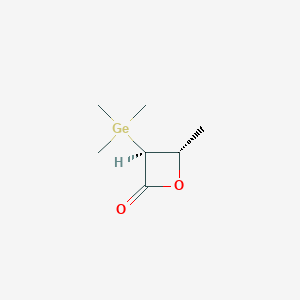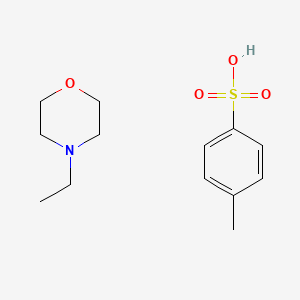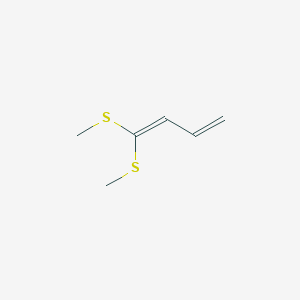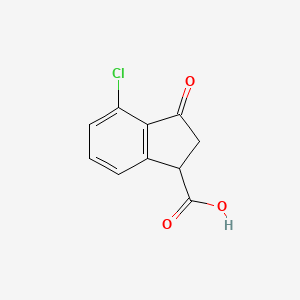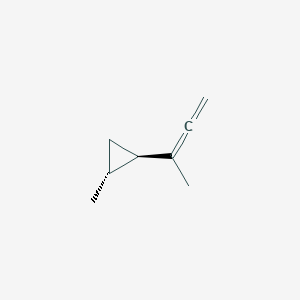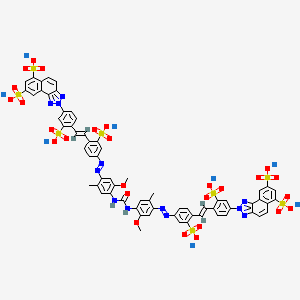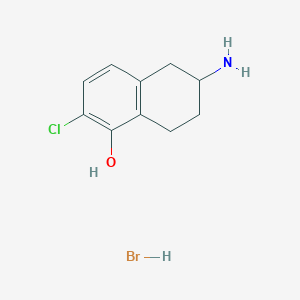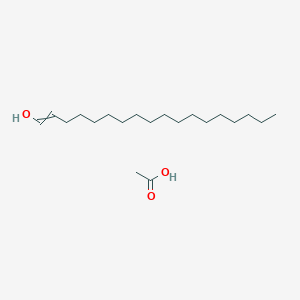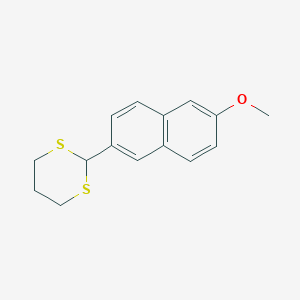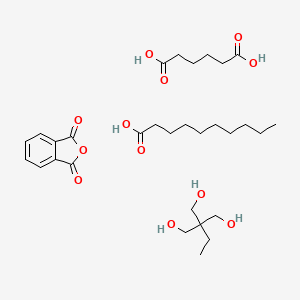
2-Benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, with decanoate groups. This compound is known for its unique properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate involves a multi-step polymerization process. The primary reactants, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, undergo a condensation reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to accelerate the reaction, and the polymerization process is monitored to achieve the desired molecular weight and properties. The final product is then purified and processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction can produce hydroxylated products. Substitution reactions can introduce various functional groups into the polymer chain, altering its properties.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mécanisme D'action
The mechanism by which hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its high strength and resistance to solvents.
Polycarbonate (PC): Used in applications requiring high impact resistance and transparency.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate stands out due to its unique combination of properties, including high thermal stability, biocompatibility, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
68936-87-8 |
|---|---|
Formule moléculaire |
C30H48O12 |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C10H20O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clé InChI |
HQEUOMSLAGRSJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
68936-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


